molecular formula C11H13N3O3S B2911530 N-(2-(furan-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1788559-39-6

N-(2-(furan-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2911530
CAS No.: 1788559-39-6
M. Wt: 267.3
InChI Key: YHIXTYPRENIDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and agrochemical research, primarily explored for its potential as a protein kinase inhibitor. The compound's structure integrates a 4-methyl-1,2,3-thiadiazole carboxamide core, a scaffold known for its diverse biological activities, with a furan-containing side chain that contributes to its molecular recognition properties. Research into analogous 1,2,3-thiadiazole derivatives has demonstrated their efficacy in modulating plant defense mechanisms, acting as potent elicitors of systemic acquired resistance (SAR) by potentially interacting with salicylic acid-mediated signaling pathways [a]. In the context of human health, structurally related carboxamide compounds are frequently investigated for their ability to competitively bind to the ATP-binding sites of protein kinases, making them valuable tools for probing kinase function in oncological and inflammatory disease models [b]. The specific substitution pattern of this compound suggests its primary research value lies in the screening and development of novel therapeutic and agrochemical agents that target specific enzymatic processes. Its mechanism of action is hypothesized to involve the disruption of key signal transduction cascades, although its precise molecular target is an area of active investigation. Researchers utilize this compound to study disease etiology and to validate new targets in both plant and mammalian systems.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-7-10(18-14-13-7)11(15)12-6-9(16-2)8-4-3-5-17-8/h3-5,9H,6H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIXTYPRENIDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the formation of the furan ring. The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the dehydration of 1,4-dicarbonyl compounds

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed:

  • Oxidation: Formation of corresponding carbonyl compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug development, particularly in the design of new pharmaceuticals.

  • Industry: It can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which N-(2-(furan-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituents Pharmacological Activity Synthesis Method Key References
Target Compound :
N-(2-(Furan-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 4-Methyl-thiadiazole
- Furan-2-yl-methoxyethyl carboxamide
Inferred: Potential CRAC channel modulation or antitumor activity (based on structural similarity to BTP-2 and derivatives). Likely via coupling of thiadiazole-carboxylic acid with furan-methoxyethylamine using carbodiimide reagents (similar to ). N/A (hypothetical synthesis)
BTP-2 :
N-(4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 4-Methyl-thiadiazole
- Bis(trifluoromethyl)pyrazole-phenyl carboxamide
CRAC channel inhibitor; blocks store-operated Ca²⁺ entry (SOCE) in immune cells and cancer models . Commercial synthesis (Calbiochem); likely involves Suzuki coupling or amide bond formation.
Compound 11 () :
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 4-Methyl-thiadiazole
- Cyclopropyl-triazolyl-furan-ethyl carboxamide
Inferred: Anticancer or antimicrobial activity (similar to and thiadiazoles). Cyclization of hydrazine-carboxamide intermediates with iodine/triethylamine (similar to ).
Compound 12 () :
N-(3-(Furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 4-Methyl-thiadiazole
- Hydroxypropyl-furan carboxamide
Inferred: Enhanced solubility due to hydroxyl group; possible antifungal or antiviral activity (based on ). Amide coupling of thiadiazole-carboxylic acid with hydroxypropyl-furan amine.

Key Structural and Pharmacological Insights

Thiadiazole Core: All compounds share the 1,2,3-thiadiazole-5-carboxamide backbone, known for metabolic stability and diverse bioactivity .

Substituent Effects :

  • Furan vs. Pyrazole : The target compound’s furan ring (electron-rich) contrasts with BTP-2’s bis(trifluoromethyl)pyrazole (lipophilic, electron-withdrawing). This difference may alter target selectivity; BTP-2’s trifluoromethyl groups enhance membrane permeability and CRAC inhibition potency .
  • Methoxyethyl vs. Hydroxypropyl : The methoxyethyl chain in the target compound may improve solubility compared to BTP-2’s phenyl group but reduce lipophilicity relative to the hydroxypropyl group in ’s compound.

Anticancer Potential: highlights thiadiazole derivatives (e.g., compound 7b, IC₅₀ = 1.61 µg/mL against HepG-2) with activity linked to substituent bulk and electronic effects. The target compound’s furan-methoxyethyl group may confer similar efficacy, though experimental validation is needed .

Q & A

Q. What are the recommended synthetic routes for N-(2-(furan-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how can purity be validated?

The synthesis of thiadiazole-carboxamide derivatives typically involves cyclization reactions under controlled conditions. For example, thiadiazole cores are often synthesized via iodine-mediated cyclization of thiourea intermediates in polar aprotic solvents like DMF, followed by coupling with furan-methoxyethyl amines . Purity validation requires a combination of analytical techniques:

  • HPLC : To confirm ≥99% purity using reverse-phase C18 columns with UV detection.
  • NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to verify structural integrity (e.g., furan proton signals at δ 6.2–7.4 ppm and thiadiazole methyl groups at δ 2.5–3.0 ppm) .
  • Thin-layer chromatography (TLC) : Silica gel plates with ethyl acetate/hexane eluents to monitor reaction progress .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

Initial bioactivity screening should focus on target-specific assays:

  • Kinase inhibition : Use fluorescence-based kinase assays (e.g., Src/Abl kinases) with ATP-concentration-dependent IC₅₀ calculations .
  • Anticancer activity : MTT assays on hematological (e.g., K562 leukemia) and solid tumor (e.g., HeLa) cell lines, with dose-response curves over 48–72 hours .
  • Calcium signaling : Fluorometric measurements (e.g., Fura-2 AM) in HEK293 or T-cell models to assess effects on store-operated calcium entry (SOCE) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different experimental models?

Discrepancies may arise from variations in cell type, assay conditions, or compound stability. Methodological strategies include:

  • pH-dependent studies : Adjust assay buffers (pH 6.5–8.0) to evaluate stability, as thiadiazole derivatives often show pH-sensitive solubility and reactivity .
  • Metabolic stability assays : Incubate the compound with liver microsomes (human/rodent) to identify degradation products via LC-MS .
  • Dose-response normalization : Use Hill slope analysis to compare potency (EC₅₀) across models and account for cell-specific uptake efficiency .

Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics and efficacy?

  • Xenograft models : Administer orally (10–50 mg/kg/day) in immunodeficient mice implanted with K562 leukemia cells. Monitor tumor regression via caliper measurements and confirm bioavailability through plasma LC-MS/MS .
  • Mechanobiological models : Apply cyclic mechanical strain (e.g., 18% stretch at 0.5 Hz) to endothelial cells pretreated with the compound to assess its role in mechanotransduction pathways (e.g., TRPC channels) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic profile?

SAR strategies include:

  • Side-chain modifications : Replace the methoxyethyl group with halogenated or bulkier substituents to enhance target binding (e.g., IC₅₀ improvements in kinase assays) .
  • Heterocycle substitution : Swap the thiadiazole ring with triazoles or oxadiazoles to modulate solubility and metabolic stability .
  • Molecular docking : Use AutoDock Vina to predict interactions with Abl1 kinase (PDB: 2G2F) and prioritize synthetic targets .

Methodological Considerations

Q. What experimental controls are critical when studying this compound’s effects on calcium signaling?

  • Negative controls : Use DMSO vehicle (≤0.1%) and calcium-free buffer to baseline fluorescence signals.
  • Positive controls : Thapsigargin (1 µM) to induce SOCE or BTP2 analogs for comparative inhibition .
  • Cell viability controls : Parallel MTT assays to rule out cytotoxicity confounding calcium measurements .

Q. How should researchers address potential off-target effects in kinase inhibition studies?

  • Selectivity profiling : Screen against a panel of 50+ kinases (e.g., PamGene) to identify off-target hits.
  • CRISPR knockouts : Generate Abl1- or Src-deficient cell lines to isolate compound-specific effects .
  • Thermal shift assays : Monitor target kinase melting temperature (ΔTm) to confirm direct binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.